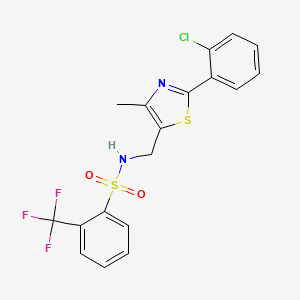
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H14ClF3N2O2S2 and its molecular weight is 446.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse pharmacological properties. The presence of a trifluoromethyl group enhances lipophilicity and biological activity, while the sulfonamide group contributes to its pharmacological profile.
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar thiazole derivatives have been shown to act as potent inhibitors of CDKs, particularly CDK9, which plays a crucial role in regulating transcription and cell cycle progression. The structural modifications in this compound may enhance its selectivity towards specific CDKs, thereby influencing cancer cell proliferation and survival .
- Antitumor Activity : Thiazole-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through the downregulation of anti-apoptotic proteins such as Mcl-1, leading to increased cancer cell death .
- Antimicrobial Properties : Compounds with similar thiazole structures have exhibited antibacterial and antifungal activities. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Thiazole Ring : Essential for biological activity; modifications can significantly impact potency.
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) generally enhance activity by increasing lipophilicity and binding affinity to target enzymes or receptors.
- Positioning of Functional Groups : The placement of substituents on the phenyl and thiazole rings can alter the compound's interaction with biological targets, affecting both potency and selectivity .
Efficacy Data
A summary of biological activity data for this compound is presented below:
| Activity Type | Cell Line / Pathogen | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | Various Cancer Cell Lines | 1.61 - 1.98 | Induction of apoptosis via CDK inhibition |
| Antibacterial | Staphylococcus aureus | < 10 | Inhibition of cell wall synthesis |
| Antifungal | Candida albicans | 3.92 - 4.01 | Disruption of fungal cell membrane integrity |
Case Studies
- Anticancer Activity : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against human leukemia cells by inducing apoptosis through the inhibition of CDK9-mediated transcription .
- Antimicrobial Efficacy : A series of thiazole derivatives were tested against various bacterial strains, demonstrating that structural modifications could lead to enhanced antimicrobial activity compared to standard antibiotics like ampicillin .
属性
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O2S2/c1-11-15(27-17(24-11)12-6-2-4-8-14(12)19)10-23-28(25,26)16-9-5-3-7-13(16)18(20,21)22/h2-9,23H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGSTJLVMDMEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














